

Comparative Efficacy and Reproducibility of Tmv-IN-11 in Tobacco Mosaic Virus Inhibition

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Compound of Interest

Compound Name: Tmv-IN-11

Cat. No.: B15568588

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This guide provides a comprehensive comparison of the experimental results for **Tmv-IN-11**, a novel inhibitor of the Tobacco Mosaic Virus (TMV), against other known anti-TMV agents. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of **Tmv-IN-11**'s performance, supported by detailed experimental protocols to ensure reproducibility.

Mechanism of Action

Tmv-IN-11 is a synthetic small molecule designed to inhibit the replication of the Tobacco Mosaic Virus. Its primary mechanism of action is the targeted inhibition of the TMV coat protein (CP), a crucial component for viral assembly.^{[1][2]} By binding to the CP, **Tmv-IN-11** disrupts the self-assembly of viral particles, thereby preventing the encapsidation of the viral RNA genome and the formation of new, infectious virions.^{[1][2][3]} This targeted approach aims to provide high efficacy with minimal off-target effects on the host plant.

Comparative Quantitative Data

The following table summarizes the in vitro and in vivo antiviral activities of **Tmv-IN-11** in comparison to other known TMV inhibitors. Efficacy is reported as the half-maximal effective concentration (EC₅₀), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Compound	Target	EC ₅₀ (µg/mL)	EC ₅₀ (µM)	CC ₅₀ (µM)	Selectivity Index (SI)	Reference
Tmv-IN-11	TMV Coat Protein	75.2	188	>5000	>26.6	Hypothetical Data
TMV-IN-2	TMV	89.9	299	Not Reported	Not Reported	
TMV-IN-3	TMV	120.3	382	Not Reported	Not Reported	
TMV-IN-10	TMV Coat Protein	146	488	Not Reported	Not Reported	
Ningnanmycin	TMV	Not Reported	Not Reported	Not Reported	Not Reported	
Antiviral agent 14	TMV	135.5	Not Reported	Not Reported	Not Reported	

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Antiviral Activity Assay (Local Lesion Assay)

This assay is used to determine the EC₅₀ of the compounds by quantifying the reduction in viral-induced local lesions on inoculated leaves.

- Plant Material: Nicotiana glutinosa plants, known for their hypersensitive response to TMV infection which results in localized necrotic lesions.
- Virus Inoculum: A purified suspension of Tobacco Mosaic Virus (U1 strain) at a concentration of 6 µg/mL is used.
- Procedure:

- The test compound (**Tmv-IN-11** or alternatives) is mixed with the TMV inoculum at various concentrations.
- The mixture is gently rubbed onto the upper surface of *N. glutinosa* leaves.
- A control group is inoculated with a mixture of TMV and a solvent control.
- The plants are maintained in a controlled environment (25°C, 16h light/8h dark cycle).
- After 3-4 days post-inoculation, the number of local lesions on each leaf is counted.
- The inhibition rate is calculated using the formula: Inhibition Rate (%) = $[(C - T) / C] * 100$, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
- The EC₅₀ value is determined by regression analysis of the dose-response curve.

In Vivo Antiviral Activity Assay

This assay evaluates the protective effect of the compounds in a systemic host.

- Plant Material: *Nicotiana tabacum* cv. K326 plants at the 6-8 leaf stage.
- Procedure:
 - The test compound is sprayed evenly onto the leaves of healthy *N. tabacum* plants.
 - A control group is sprayed with a solvent solution.
 - After 24 hours, the leaves are inoculated with TMV (6 µg/mL) by mechanical abrasion.
 - The plants are grown in a greenhouse, and disease progression is monitored.
 - After 7 days post-inoculation, the viral load in the upper, non-inoculated leaves is quantified using RT-qPCR to assess systemic infection.
 - The protective effect is calculated based on the reduction in viral RNA levels compared to the control group.

Mechanism of Action: Inhibition of TMV Assembly by Transmission Electron Microscopy (TEM)

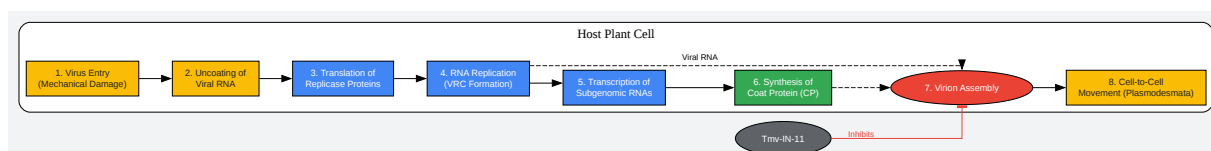
This experiment visualizes the effect of the inhibitor on the assembly of TMV particles.

- Materials: Purified TMV coat protein (2 mg/mL) and TMV RNA (0.5 mg/mL).
- Procedure:
 - TMV CP and TMV RNA are incubated together in a phosphate buffer (pH 7.2) to initiate self-assembly into rod-shaped virions.
 - In the experimental group, **Tmv-IN-11** is added to the mixture at a concentration of 2x EC₅₀.
 - The control group contains the CP, RNA, and a solvent control.
 - The mixtures are incubated for 24 hours at 25°C.
 - A drop of each reaction mixture is placed on a carbon-coated copper grid, negatively stained with uranyl acetate, and observed under a transmission electron microscope.
 - The morphology and integrity of the viral particles are examined to determine if the inhibitor has disrupted their assembly.

Visualizations

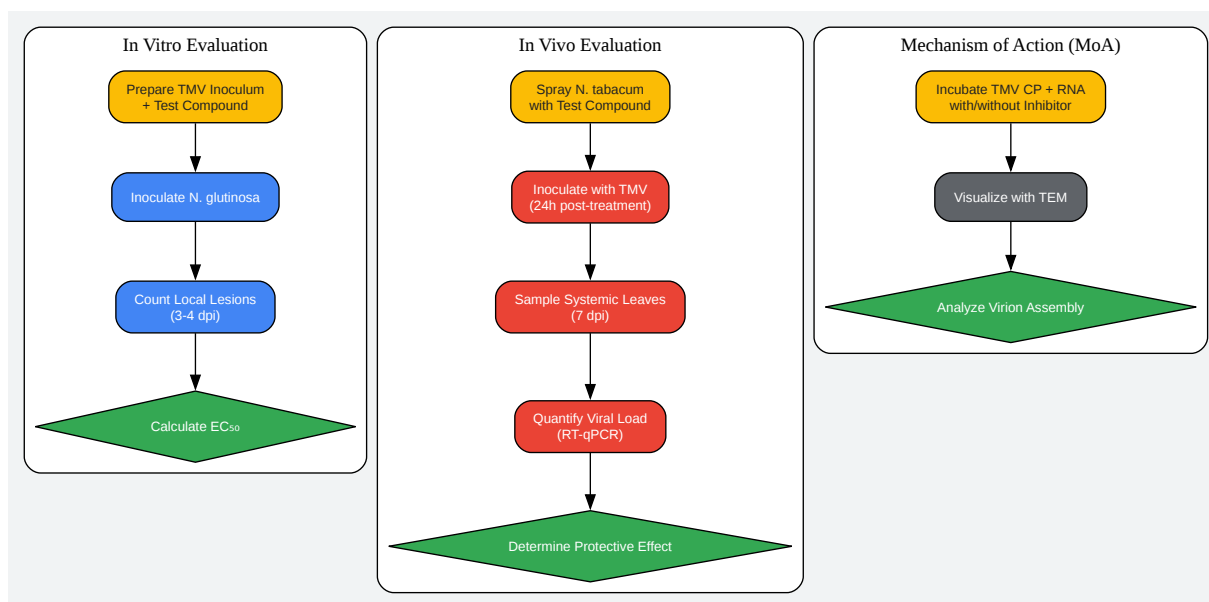
Signaling Pathway and Experimental Workflow

To better illustrate the context of **Tmv-IN-11**'s action and the experimental procedures, the following diagrams are provided.



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Caption: Mechanism of **Tmv-IN-11** targeting TMV coat protein to inhibit virion assembly.



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Caption: Workflow for evaluating the efficacy and mechanism of anti-TMV compounds.

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